2-Methyl-1-nitrosopyrrolidine is a chemical compound classified under nitrosamines, which are known for their potential carcinogenic properties. The compound's systematic name is 2-methyl-1-nitrosopyrrolidine, and it has a molecular formula of C5H10N2O with a molecular weight of approximately 114.15 g/mol. It is recognized for its structural similarity to other nitrosamines, which are often formed from the reaction of secondary amines with nitrosating agents.
2-Methyl-1-nitrosopyrrolidine is typically synthesized in laboratory settings and is classified as a carcinogen due to its structural characteristics that can lead to DNA damage. It falls under the broader category of N-nitroso compounds, which are often found in various environmental sources and have been implicated in several health risks associated with exposure through food, tobacco, and pharmaceuticals .
The synthesis of 2-methyl-1-nitrosopyrrolidine can be achieved through several methods, primarily involving the nitrosation of 2-methylpyrrolidine. One common method involves the reaction of 2-methylpyrrolidine with sodium nitrite in an acidic medium, usually hydrochloric acid. This process typically occurs at low temperatures to minimize the formation of by-products.
The reaction proceeds as follows:
The molecular structure of 2-methyl-1-nitrosopyrrolidine features a pyrrolidine ring with a methyl group at the second position and a nitroso group attached to the first carbon. Its structural representation can be denoted as follows:
CC1(CCCN1)N=O
InChI=1S/C5H10N2O/c1-4-2-3-6(4)5-7/h4-5H,2-3H2,1H3
The compound has a boiling point of approximately 200 °C and a melting point that varies based on purity and synthesis conditions. Its density is around 1.08 g/cm³ .
2-Methyl-1-nitrosopyrrolidine can undergo various chemical reactions typical of nitrosamines, including:
The reactivity profile includes potential interactions with biological macromolecules, leading to alkylation of DNA bases, which is a critical pathway in its carcinogenicity.
The mechanism by which 2-methyl-1-nitrosopyrrolidine exerts its effects primarily involves metabolic activation. Upon entering biological systems, it can be converted into more reactive species that interact with cellular components:
These properties indicate that the compound must be handled with care due to its potential toxicity and reactivity .
While primarily studied for its toxicological implications, particularly its carcinogenic potential, 2-methyl-1-nitrosopyrrolidine has applications in research settings focused on understanding nitrosamine formation, mechanisms of action related to carcinogenesis, and evaluating safety in pharmaceuticals where such compounds may inadvertently form.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3